Pyridine, 3-((cyclohexylthio)methyl)-
Description
Pyridine, 3-((cyclohexylthio)methyl)- is a pyridine derivative substituted at the 3-position with a (cyclohexylthio)methyl group. This compound belongs to a class of sulfur-containing pyridines, where the cyclohexylthio moiety introduces steric bulk and hydrophobicity.
Properties
CAS No. |
102206-50-8 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-(cyclohexylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h4-5,8-9,12H,1-3,6-7,10H2 |
InChI Key |
SZYLLWWVPFAVSY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
Canonical SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
Other CAS No. |
102206-50-8 |
Synonyms |
3-(cyclohexylsulfanylmethyl)pyridine |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Pyridine derivatives are widely studied for their potential therapeutic properties. Pyridine, 3-((cyclohexylthio)methyl)- has been investigated for its role as a scaffold in drug development. Research indicates that compounds containing this structure exhibit:
- Antitumor Activity : Studies have shown that derivatives of pyridine can inhibit cancer cell proliferation. For instance, thiosemicarbazone derivatives based on pyridine have demonstrated significant antiproliferative effects against various cancer cell lines .
- Antimicrobial Properties : Pyridine derivatives have been evaluated for their antimicrobial activity against bacterial and fungal strains, making them potential candidates for developing new antibiotics.
Agricultural Applications
The compound has potential applications in the agrochemical industry:
- Pesticide Development : Pyridine derivatives serve as precursors to several agrochemicals, including insecticides and herbicides. For example, chlorpyrifos, an insecticide derived from pyridine compounds, showcases the utility of these structures in pest control .
Material Science
Pyridine-based compounds are also explored in material science for their role in developing advanced materials with specific properties:
- Conductive Polymers : Research indicates that incorporating pyridine into polymer matrices can enhance electrical conductivity and stability, making them suitable for electronic applications.
Case Study 1: Antitumor Activity Assessment
A study evaluated the antiproliferative effects of various pyridine derivatives against human cancer cell lines such as HeLa and HCT116. Results indicated that certain modifications to the pyridine structure significantly enhanced cytotoxicity, suggesting a promising avenue for drug development .
Case Study 2: Pesticide Efficacy
Research on chlorpyrifos derived from pyridine highlighted its effectiveness in controlling agricultural pests while maintaining a favorable safety profile for non-target organisms . This underscores the importance of pyridine derivatives in sustainable agriculture.
Comparison with Similar Compounds
Key Research Findings
- Enzyme Activation : 3-(Cyclohexylthio)-2-((4-methylthiazol-2-yl)methyl)pyridine showed >80% glucokinase activation at 10 μM concentration, underscoring the pharmacophoric importance of the cyclohexylthio group .
- Thermodynamic Stability : Cyclohexylthio-pyridines exhibit higher thermal stability (decomposition >200°C) compared to methylthio analogs, aligning with trends in vapor pressure and solubility .
Preparation Methods
Nucleophilic Substitution on Halogenated Pyridines
A common strategy involves substituting a halogen atom at the 3-position of pyridine with a cyclohexylthio-methyl group. For example, 3-(chloromethyl)pyridine can react with cyclohexanethiol in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, with polar aprotic solvents like dimethylformamide (DMF) enhancing nucleophilicity.
Example Reaction:
The choice of solvent and base significantly impacts yield. For instance, the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can improve interfacial interactions in biphasic systems.
Catalytic Approaches for Thioether Formation
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts enable cross-coupling between pyridine-containing electrophiles and sulfur nucleophiles. A Suzuki-Miyaura-type coupling could theoretically link a 3-boronic acid-functionalized pyridine with a cyclohexylthio-methyl moiety, though this route remains underexplored for thioethers.
Radical-Mediated Thiol-Ene Reactions
Recent advances in photoredox catalysis offer a green alternative. Under visible light irradiation, 3-vinylpyridine and cyclohexanethiol can undergo anti-Markovnikov addition, forming the desired thioether. This method avoids harsh conditions but requires optimization of photocatalysts (e.g., Ru(bpy)₃²⁺) and stoichiometry.
Industrial-Scale Reactor Design and Process Optimization
The synthesis of 3-((cyclohexylthio)methyl)-pyridine benefits from reactor technologies that enhance mixing and heat transfer. For example, loop reactors—as described in the synthesis of 3-methyl-pyridine—achieve high space/time yields (>80 kg/m³·h) by ensuring rapid dispersion of reactants. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 260–300°C | Accelerates kinetics |
| Pressure | 30–130 bar | Suppresses volatilization |
| Retention Time | 10–30 min (continuous) | Balances conversion vs. byproducts |
Adapting these conditions to thioether formation could mitigate side reactions such as disulfide formation or over-alkylation .
Q & A
Q. What are the established synthetic routes for Pyridine, 3-((cyclohexylthio)methyl)-, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, starting from 2-chloropyridin-3-ol, a thioetherification reaction with cyclohexanethiol under basic conditions (e.g., KOH or t-BuOK) introduces the cyclohexylthio group. Microwave-assisted synthesis may enhance reaction efficiency compared to conventional heating . Key factors affecting yield include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., Bu₃SnH) to improve solubility.
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.
- Temperature control : Optimizing temperature (e.g., 80–100°C) minimizes side reactions.
Yield variations (50–85%) are reported depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques characterize Pyridine, 3-((cyclohexylthio)methyl)-?
Methodological Answer: A combination of ¹H/¹³C NMR, FT-IR, and mass spectrometry is essential:
- ¹H NMR : The pyridine ring protons appear as distinct multiplets (δ 7.2–8.5 ppm), while the cyclohexylthio group shows broad signals for CH₂ (δ 2.5–3.0 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm).
- ¹³C NMR : The pyridine carbons resonate at δ 120–150 ppm; the thioether sulfur-linked carbon appears at δ 35–40 ppm.
- FT-IR : Stretching vibrations for C-S (650–750 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm the structure.
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns indicating loss of the cyclohexylthio group .
Q. What safety protocols are critical for handling Pyridine, 3-((cyclohexylthio)methyl)- in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential inhalation hazards (H333) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Waste disposal : Segregate organic waste and neutralize with activated charcoal before incineration.
- Emergency response : For skin contact, wash with 10% sodium thiosulfate; for spills, use inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer: SAR studies should focus on modifying substituents to enhance target binding. For example:
- Cyclohexylthio group : Replace with smaller substituents (e.g., methylthio) to reduce steric hindrance. In TRPV1 antagonist studies, replacing cyclohexylthio with m-tolyl improved potency (Ki = 0.1 nM), while bulky groups reduced activity .
- Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize π-π interactions with receptors.
- Functional assays : Measure IC₅₀ values using calcium flux assays or radioligand binding to quantify receptor affinity .
Q. What computational strategies predict the interaction of Pyridine, 3-((cyclohexylthio)methyl)- with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in glucokinase or TRPV1 active sites. Focus on hydrogen bonding between the pyridine nitrogen and Arg residues .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) to prioritize derivatives with higher crystallographic packing efficiency .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions (e.g., pH 7.4, 310 K) .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Control experiments : Verify assay conditions (e.g., buffer ionic strength, cell line viability). For example, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cell permeability.
- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variable in vivo efficacy.
- Orthogonal assays : Validate TRPV1 antagonism using both calcium imaging and patch-clamp electrophysiology to confirm target engagement .
Q. What methods assess the stability of Pyridine, 3-((cyclohexylthio)methyl)- under experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hours. Monitor degradation via HPLC-MS.
- Kinetic stability : Calculate half-life (t₁/₂) in PBS at 37°C. The cyclohexylthio group is prone to oxidation; adding antioxidants (e.g., BHT) extends stability .
- Solid-state stability : Perform XRPD to detect polymorphic changes during storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
